molecular formula C14H10F4O2 B13426915 4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol

4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol

Cat. No.: B13426915
M. Wt: 286.22 g/mol
InChI Key: DDWYEQXARANYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoro-2-phenylethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the tetrafluoro groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological activities and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2-Tetrafluoroethoxy)phenol
  • 4-(1,1,2,2-Tetrafluoropropoxy)phenol
  • 4-(1,1,2,2-Tetrafluorobutoxy)phenol

Uniqueness

4-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is unique due to the presence of both tetrafluoro groups and a phenylethoxy moiety, which confer distinct chemical and physical properties. These features make it particularly valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H10F4O2

Molecular Weight

286.22 g/mol

IUPAC Name

4-(1,1,2,2-tetrafluoro-2-phenylethoxy)phenol

InChI

InChI=1S/C14H10F4O2/c15-13(16,10-4-2-1-3-5-10)14(17,18)20-12-8-6-11(19)7-9-12/h1-9,19H

InChI Key

DDWYEQXARANYND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(OC2=CC=C(C=C2)O)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.